The Discovery and Synthesis of S. pombe Lumazine Synthase-IN-1: A Technical Guide
The Discovery and Synthesis of S. pombe Lumazine Synthase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of S. pombe lumazine synthase-IN-1, a notable inhibitor of the riboflavin biosynthesis pathway. This document details the discovery process, including the high-throughput screening methodology, presents key quantitative data for a series of related inhibitors, outlines the experimental protocols for enzymatic assays, and describes the synthesis of this class of compounds.
Discovery of a Novel Class of S. pombe Lumazine Synthase Inhibitors
A significant breakthrough in the identification of Schizosaccharomyces pombe lumazine synthase inhibitors came from a high-throughput screening (HTS) of a 100,000 compound library.[1] This screening led to the discovery of a lead compound, (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) , which served as the basis for the development of a series of potent inhibitors.[1]
The HTS assay was ingeniously designed based on the competitive binding of inhibitors with riboflavin to the active site of S. pombe lumazine synthase.[1] The principle of this assay relies on the fluorescence properties of riboflavin, which is highly fluorescent in its free form but non-fluorescent when bound to the enzyme.[1] The displacement of bound riboflavin by a potential inhibitor results in a measurable increase in fluorescence, providing a robust and sensitive method for identifying active compounds.[1]
Subsequent optimization of the initial hit through systematic structural modifications led to the synthesis of more potent inhibitors, including (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) .[1] Another key inhibitor identified in this class is S. pombe lumazine synthase-IN-1 , chemically known as (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione , with the CAS number 331726-35-3.
Quantitative Data: Inhibitory Potency
The inhibitory activities of the lead compound and its optimized analogs were quantified by determining their inhibition constants (Ki) against lumazine synthase from both S. pombe and Mycobacterium tuberculosis. The data are summarized in the table below for comparative analysis.
| Compound | CAS Number | Ki vs S. pombe Lumazine Synthase (µM) | Ki vs M. tuberculosis Lumazine Synthase (µM) |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) | Not specified | 210 | 95 |
| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) | Not specified | Not reported | 3.7 |
| S. pombe lumazine synthase-IN-1 | 331726-35-3 | 243 | 9.6 |
Experimental Protocols
High-Throughput Screening (HTS) Assay
This fluorescence-based competitive binding assay is designed for the rapid screening of large compound libraries.
Principle: The assay measures the increase in fluorescence that occurs when a compound displaces riboflavin from the active site of S. pombe lumazine synthase.
Materials:
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S. pombe lumazine synthase
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Riboflavin
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Screening compounds dissolved in DMSO
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Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, 5 mM DTT
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384-well microplates
Procedure:
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Prepare a solution of S. pombe lumazine synthase pre-incubated with a quenching concentration of riboflavin in the assay buffer.
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Dispense the enzyme-riboflavin complex into the wells of a 384-well microplate.
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Add the screening compounds from the library to the wells.
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Incubate the plates at room temperature for a sufficient time to allow for competitive binding to reach equilibrium.
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Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for riboflavin.
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An increase in fluorescence compared to a control (enzyme-riboflavin complex with DMSO) indicates a potential inhibitor.
Enzymatic Assay for Inhibition Constant (Ki) Determination
A kinetic assay is used to determine the inhibition constants and the mechanism of inhibition for the hit compounds identified in the HTS.
Principle: The rate of the enzymatic reaction catalyzed by lumazine synthase is measured in the presence and absence of the inhibitor. The reaction follows the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.
Materials:
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S. pombe lumazine synthase
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5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate 1)
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3,4-dihydroxy-2-butanone-4-phosphate (Substrate 2)
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Inhibitor compound
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Assay Buffer: 100 mM K/Na-phosphate (pH 7.0), 5 mM EDTA, 5 mM DTT
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Spectrophotometer
Procedure:
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Prepare reaction mixtures in a total volume of 1 mL containing the assay buffer, a fixed concentration of Substrate 2 (e.g., 100 µM), and varying concentrations of Substrate 1 (e.g., 1.5 - 15 µM).
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For inhibitor studies, include the inhibitor at several fixed concentrations (e.g., 0, 25, 50, 75 µM).
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Initiate the reaction by adding S. pombe lumazine synthase.
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Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
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Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.
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Analyze the data using Lineweaver-Burk plots or non-linear regression to determine the Ki and the mode of inhibition (e.g., competitive).
Synthesis of S. pombe Lumazine Synthase-IN-1 and Analogs
The synthesis of (E)-5-nitro-6-(styryl)pyrimidine-2,4(1H,3H)-diones is typically achieved through a condensation reaction between 5-nitro-6-methyluracil and an appropriately substituted benzaldehyde.
General Synthetic Scheme:
Caption: General synthesis of styrylpyrimidine-diones.
Example Synthesis of S. pombe Lumazine Synthase-IN-1:
A mixture of 5-nitro-6-methyluracil and 3,4-dimethoxybenzaldehyde is refluxed in a suitable solvent such as ethanol, with a catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione.
Riboflavin Biosynthesis Pathway and Discovery Workflow
The following diagrams illustrate the biochemical pathway in which lumazine synthase is a key enzyme and the general workflow for the discovery and development of its inhibitors.
Caption: Simplified riboflavin biosynthesis pathway.
Caption: Inhibitor discovery and development workflow.
